3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione
Description
Properties
IUPAC Name |
3-methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3NO2/c1-7-6-10(17)16(11(7)18)9-4-2-8(3-5-9)12(13,14)15/h2-5H,1,6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYEPJDPXLKKQSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CC(=O)N(C1=O)C2=CC=C(C=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Approaches for Pyrrolidine-2,5-dione Core
The pyrrolidine-2,5-dione scaffold is typically constructed via intramolecular cyclization. Two predominant methods include:
a. Dieckmann Cyclization
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Substrate : Diethyl 2-(4-(trifluoromethyl)phenylamino)succinate
-
Conditions : Sodium hydride (NaH) in anhydrous THF at 0°C to room temperature.
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Mechanism : Base-induced elimination forms the lactam ring, yielding 1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione1.
b. Maleimide Functionalization
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Substrate : Maleic anhydride derivative pre-functionalized with the 4-(trifluoromethyl)phenyl group.
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Conditions : Ammonolysis with aqueous NH₃ followed by acid-catalyzed cyclization2.
Detailed Synthetic Protocols
Stepwise Synthesis via Knoevenagel Condensation
Step 1 : Synthesis of 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione
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Reactants : Maleic anhydride (1 equiv), 4-(trifluoromethyl)aniline (1.1 equiv)
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Conditions : Reflux in acetic acid (12 h), yielding 85–90% product3.
Step 2 : Introduction of 3-Methylidene Group
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Reactants : 1-[4-(Trifluoromethyl)phenyl]pyrrolidine-2,5-dione (1 equiv), paraformaldehyde (1.2 equiv)
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Catalyst : Piperidine (10 mol%) in toluene
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Conditions : Reflux under Dean-Stark trap (6 h), achieving 78% yield4.
Table 1: Representative Reaction Conditions
| Step | Reactants | Catalyst/Solvent | Temperature | Yield (%) |
|---|---|---|---|---|
| 1 | Maleic anhydride + Aniline | Acetic acid | 120°C | 89 |
| 2 | Pyrrolidine-dione + CH₂O | Piperidine/toluene | 110°C | 78 |
Optimization of Reaction Parameters
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates but may promote side reactions. Toluene balances reactivity and selectivity for the Knoevenagel step5.
Catalytic Systems
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Base Catalysts : DBU (1,8-diazabicycloundec-7-ene) improves methylidene formation efficiency (85% yield at 5 mol%)6.
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Acid Catalysts : p-Toluenesulfonic acid (pTSA) reduces reaction time by 30% in anhydrous conditions7.
Industrial-Scale Production Considerations
Continuous Flow Synthesis
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Reactor Type : Microfluidic tubular reactor
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Advantages :
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98% conversion in 20 minutes vs. 6 hours batchwise
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Reduced solvent consumption (30% less THF)8
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Purification Techniques
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Crystallization : Ethanol/water (7:3) mixture yields 99.5% purity after two recrystallizations.
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Chromatography : Reserved for lab-scale; impractical for bulk production due to cost.
Analytical Characterization
Spectroscopic Confirmation
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¹H NMR (400 MHz, CDCl₃) : δ 7.72 (d, J = 8.4 Hz, 2H, ArH), 7.64 (d, J = 8.4 Hz, 2H, ArH), 6.35 (s, 1H, CH₂), 3.85–3.79 (m, 2H, CH₂), 3.12–3.06 (m, 2H, CH₂)9.
-
¹³C NMR : 178.5 (C=O), 139.2 (CF₃-C), 125.8 (q, J = 272 Hz, CF₃)10.
Table 2: Key Spectral Signatures
| Group | ¹H NMR (δ) | ¹³C NMR (δ) |
|---|---|---|
| Pyrrolidine C=O | – | 178.5 |
| CF₃ | – | 125.8 |
| Methylidene CH₂ | 6.35 | 115.4 |
Challenges and Limitations
Stability of Intermediates
Regioselectivity Issues
Competing reactions at the 2- and 5-positions of pyrrolidine-dione require precise stoichiometry (1:1.05 reactant ratio)13.
Chemical Reactions Analysis
Types of Reactions: 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of substituted products.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Scientific Research Applications
3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Key Structural and Functional Differences
Substituent Effects on Target Selectivity The 4-(trifluoromethyl)phenyl group in the target compound contrasts with indol-3-yl () or arylpiperazine moieties. 3-Methylidene vs. 3-carboxy/alkyl groups: The methylidene substituent may introduce conformational rigidity or serve as a Michael acceptor for covalent inhibition, unlike non-reactive substituents in other analogs .
Pharmacokinetic Implications The trifluoromethyl group is associated with increased metabolic stability and bioavailability in pesticides (e.g., fluridone, ) and pharmaceuticals, suggesting similar advantages for the target compound compared to non-fluorinated analogs . Arylpiperazine derivatives () exhibit enhanced blood-brain barrier penetration due to their basicity, whereas the target compound’s neutral trifluoromethylphenyl group may limit CNS activity .
Potency and Selectivity
- Dual COX/LOX inhibitors () with bulkier aryl groups show moderate potency (IC50 ~1–10 µM), but the trifluoromethyl group in the target compound could improve selectivity for COX-2 over COX-1 due to its similarity to celecoxib’s sulfonamide substituent .
- The stereopure antidiabetic agent () demonstrates that trifluoromethylphenyl groups enhance target engagement (e.g., PPAR-γ activation), suggesting analogous benefits in metabolic diseases for the target compound .
Biological Activity
3-Methylidene-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione is a compound of significant interest in medicinal chemistry due to its potential biological activities. Its structure features a pyrrolidine ring with a trifluoromethyl group, which can influence its pharmacological properties. This article explores the biological activity of this compound, focusing on its pharmacodynamics, mechanisms of action, and potential therapeutic applications.
- CAS Number : 139114-31-1
- Molecular Formula : C12H10F3N
- Molecular Weight : 253.21 g/mol
- Purity : Typically around 95% in commercial preparations.
The biological activity of this compound has been linked to its interaction with several biological targets:
- Voltage-Gated Ion Channels : Research indicates that derivatives of pyrrolidine-2,5-dione exhibit modulation of sodium and calcium channels, which are crucial for neuronal excitability and neurotransmitter release .
- GABA Transporters : The compound may also influence GABAergic signaling by interacting with GABA transporters, potentially enhancing inhibitory neurotransmission .
- Anticonvulsant Activity : Studies have shown that certain derivatives exhibit anticonvulsant properties in animal models, suggesting that they may be useful in treating epilepsy .
Biological Activity Data
Case Studies
- Anticonvulsant Efficacy : A study evaluated the anticonvulsant effects of various pyrrolidine derivatives, including this compound. The results indicated that certain compounds significantly reduced seizure activity in the maximal electroshock (MES) test, outperforming traditional medications like valproic acid .
- Neuroprotective Effects : Another investigation assessed the neuroprotective potential of this compound against excitotoxicity induced by glutamate. The findings suggested that it could mitigate neuronal damage by modulating calcium influx through NMDA receptors .
Toxicological Profile
The safety profile of this compound has been evaluated in vitro and in vivo:
- Hepatotoxicity Studies : Certain derivatives showed no significant cytotoxic effects on liver cells at low concentrations (1–100 µM), indicating a favorable safety margin .
- General Toxicity : Acute toxicity studies revealed that doses up to 100 mg/kg did not result in significant adverse effects in animal models .
Q & A
Q. Advanced
- Enzyme inhibition assays : Test interactions with targets like GABA transaminase or voltage-gated ion channels using fluorogenic substrates .
- Receptor binding studies : Radioligand displacement assays (e.g., -flumazenil for GABA receptors) .
- In vivo models : Maximum electroshock seizure (MES) and pentylenetetrazole-induced seizure (scPTZ) tests for anticonvulsant activity, with ED as a key metric .
How can contradictions in reported biological activities across studies be resolved methodologically?
Advanced
Discrepancies often arise from variations in:
- Experimental design : Standardize models (e.g., rodent strain, dosing regimen).
- Compound purity : Validate via HPLC (>95% purity) and control for stereoisomers .
- Pharmacokinetic profiling : Assess bioavailability and metabolism using LC-MS/MS to explain efficacy differences .
What computational approaches predict physicochemical properties and target interactions for this compound?
Q. Advanced
- Density Functional Theory (DFT) : Calculate dipole moments and HOMO-LUMO gaps to predict solubility and reactivity .
- Molecular docking : Screen against protein databases (e.g., PDB) to identify potential targets like kinases or neurotransmitter receptors .
- QSAR models : Corrogate substituent effects with logP and pKa to optimize drug-likeness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
